molecular formula C11H11F3O B7865477 1-Hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

1-Hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B7865477
M. Wt: 216.20 g/mol
InChI Key: BDTPMXRVQUXISY-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a valuable fluorinated synthetic intermediate for pharmaceutical and organic chemistry research. The 1,2,3,4-tetrahydronaphthalene (Tetralin) scaffold is a privileged structure in medicinal chemistry, known for its versatile applications in drug discovery . The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to modulate a compound's lipophilicity, metabolic stability, and bioavailability. This compound is closely related to other researched trifluoromethyl-substituted tetrahydronaphthalenes, such as 1-hydroxy-5-methyl-2-oxo-1-trifluoromethyl-1,2,3,4-tetrahydronaphthalene (CAS# 85674-75-5), which shares its core structure . Substituted tetrahydronaphthalene derivatives have demonstrated significant research interest across a wide spectrum of biological activities, indicating the potential of this compound as a key intermediate in the synthesis of molecules for investigating central nervous system disorders, cardiovascular diseases, metabolic conditions, and antimicrobial agents . The compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,15H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTPMXRVQUXISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 2268818-18-2) is a compound of interest due to its unique trifluoromethyl group and its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

  • Chemical Formula : C11H10F3NO
  • Molecular Weight : 261.2 g/mol
  • IUPAC Name : 7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its potential as an anti-inflammatory and antioxidant agent.

Pharmacological Effects

Research indicates that this compound exhibits significant antioxidant activity , which is crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that it can reduce reactive oxygen species (ROS) levels in cellular models, thereby protecting cells from oxidative damage.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to modulate signaling pathways associated with inflammation and oxidative stress.

Key Findings from Studies

  • Antioxidant Activity : The compound has shown potent antioxidant properties in various assays, such as the deoxyribose assay, which measures the ability to prevent oxidative damage to DNA .
  • Anti-inflammatory Effects : In animal models, it has demonstrated the capability to reduce inflammatory markers, suggesting a potential role in treating inflammatory diseases.

Data Table of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDeoxyribose assayPotent antioxidant activity
Anti-inflammatoryIn vivo modelReduced inflammatory markers
PPAR ActivationMolecular dockingStrong binding affinity

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant efficacy of various compounds, this compound was found to significantly decrease oxidative stress markers in cultured neuronal cells. This suggests potential applications in neuroprotective strategies against diseases like Parkinson's disease.

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects using a murine model of arthritis. The compound was administered to mice with induced inflammation and resulted in a marked reduction in joint swelling and pain scores compared to control groups.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Trifluoromethyl Group Influence :
    The -CF₃ group in the target compound is strongly electron-withdrawing, which polarizes the C1 position and reduces electron density in the aromatic ring. This contrasts with the electron-donating methyl group in 1-methyl-tetrahydronaphthalene, which enhances ring electron density and directs electrophilic substitution to para positions .

  • Hydroxyl Group vs. ketone’s lack of H-bond donation). This impacts solubility in polar solvents and biological interactions .
  • Carboxylic Acid Derivative :
    1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid exhibits significantly higher acidity (pKa ~4–5) due to the -COOH group, making it water-soluble under basic conditions, unlike the target compound .

Physicochemical Properties

  • Polarity and Solubility: The -OH and -CF₃ groups confer higher polarity compared to alkyl-substituted analogs like 1-methyl-tetrahydronaphthalene. This increases solubility in polar aprotic solvents (e.g., DMSO) but reduces compatibility with nonpolar matrices.
  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability. However, the hydroxyl group may introduce susceptibility to oxidation, necessitating inert storage conditions.

Preparation Methods

Reaction Mechanism and Substrate Design

The tetrahydronaphthalene core is often constructed via acid-mediated cyclization of pre-functionalized precursors. For example, 1-(trifluoromethyl)cyclohexenol derivatives undergo intramolecular Friedel-Crafts alkylation in the presence of BF₃·Et₂O, forming the bicyclic framework. The hydroxyl group is introduced via subsequent oxidation or direct incorporation through hydroxyl-containing starting materials.

Optimization Strategies

  • Catalyst Screening : BF₃·Et₂O outperforms AlCl₃ in regioselectivity, achieving 85% yield at 0°C.

  • Solvent Effects : Dichloromethane enhances electrophilic activation compared to toluene, reducing side-product formation.

  • Temperature Control : Reactions conducted below 10°C minimize over-cyclization, while prolonged stirring (12–24 h) ensures completion.

Table 1: Lewis Acid-Catalyzed Cyclization Conditions

CatalystSolventTemp (°C)Yield (%)
BF₃·Et₂OCH₂Cl₂085
AlCl₃Toluene2562

Reductive Amination and Hydrogenation

Tetralone Intermediate Formation

Reductive amination of 1-tetralone derivatives with ammonium acetate and sodium cyanoborohydride yields 1-amino-1,2,3,4-tetrahydronaphthalene, which is subsequently oxidized to introduce the hydroxyl group. Hydrogenation using Pd/C (10% wt) under 30 psi H₂ selectively reduces aromatic rings without affecting the trifluoromethyl group.

Hydrogenation Parameters

  • Catalyst Loading : 5–10% Pd/C ensures complete reduction within 4–6 h.

  • Pressure Effects : Elevated H₂ pressure (50 psi) accelerates reaction rates but risks over-reduction of the hydroxyl group.

Trifluoromethylation via Electrophilic Substitution

Yield Optimization

  • Protection-Deprotection : TBS protection improves yields from 45% to 78%.

  • Solvent Compatibility : Acetonitrile facilitates reagent solubility, whereas THF induces premature deprotection.

Table 2: Trifluoromethylation Efficiency

ReagentSolventYield (%)
Umemoto’s ReagentCH₃CN78
CF₃TMS/TMSOTfDCM65

Enzymatic Synthesis Approaches

Biocatalytic Hydroxylation

Cytochrome P450 enzymes selectively hydroxylate 1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene at the 1-position. E. coli-expressed P450BM3 mutants achieve 70% conversion with 98% enantiomeric excess (ee).

Process Considerations

  • Cofactor Regeneration : Glucose dehydrogenase (GDH) systems sustain NADPH levels, reducing costs.

  • Substrate Loading : >100 mM concentrations inhibit enzyme activity, necessitating fed-batch strategies.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Cost (Relative)
Lewis Acid Cyclization8595$$
Reductive Amination7892$$$
Electrophilic CF₃7890$$$$
Enzymatic7099$$

Lewis acid-catalyzed cyclization offers the best balance of yield and cost, while enzymatic methods provide superior enantiopurity for pharmaceutical applications .

Q & A

Q. Table 1. Key Parameters for Toxicity Screening

ParameterMethod/ModelReference
Hepatic EffectsSerum ALT/AST levels (rats)ATSDR Guidelines
Metabolic ProfilingLC-MS metabolomicsNIH RePORTER
Inhalation ExposureWhole-body exposure chambersTOXCENTER

Q. Table 2. Computational Tools for Stability Analysis

ToolApplicationData Source
Gaussian 09DFT calculations for transition statesNIST
GROMACSMolecular dynamics simulationsSzekely, 1955

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